molecular formula C13H19ClN6O4S B10923032 N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10923032
M. Wt: 390.85 g/mol
InChI Key: GAJCTJZOXBUHTO-UHFFFAOYSA-N
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Description

N~4~-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the cyclocondensation of hydrazine with a carbonyl system, followed by subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N~4~-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19ClN6O4S

Molecular Weight

390.85 g/mol

IUPAC Name

N-[3-(4-chloro-3-nitropyrazol-1-yl)propyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H19ClN6O4S/c1-4-19-10(3)12(9(2)16-19)25(23,24)15-6-5-7-18-8-11(14)13(17-18)20(21)22/h8,15H,4-7H2,1-3H3

InChI Key

GAJCTJZOXBUHTO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCCCN2C=C(C(=N2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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